molecular formula C11H11N3OS B2482397 [4-Amino-2-(methylamino)-1,3-thiazol-5-yl](phenyl)methanone CAS No. 107401-74-1

[4-Amino-2-(methylamino)-1,3-thiazol-5-yl](phenyl)methanone

Cat. No.: B2482397
CAS No.: 107401-74-1
M. Wt: 233.29
InChI Key: SQWPGESDJHLLBD-UHFFFAOYSA-N
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Description

4-Amino-2-(methylamino)-1,3-thiazol-5-ylmethanone is a heterocyclic compound featuring a thiazole ring, which is known for its diverse biological activities. The thiazole ring consists of sulfur and nitrogen atoms, contributing to its aromatic properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(methylamino)-1,3-thiazol-5-ylmethanone typically involves the formation of the thiazole ring followed by functionalization. One common method involves the reaction of 2-amino-4-methyl-5-acetylthiazole with appropriate reagents to introduce the amino and phenyl groups . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(methylamino)-1,3-thiazol-5-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-2-(methylamino)-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis .

Biology and Medicine

This compound has shown potential in medicinal chemistry due to its biological activities. It has been studied for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in drug development and as a lead compound for designing new therapeutic agents .

Industry

In the industrial sector, 4-Amino-2-(methylamino)-1,3-thiazol-5-ylmethanone is used in the production of dyes, biocides, and other specialty chemicals. Its unique chemical properties make it valuable in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(methylamino)-1,3-thiazol-5-ylmethanone is unique due to its specific functional groups and reactivity.

Properties

IUPAC Name

[4-amino-2-(methylamino)-1,3-thiazol-5-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-13-11-14-10(12)9(16-11)8(15)7-5-3-2-4-6-7/h2-6H,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWPGESDJHLLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(S1)C(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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